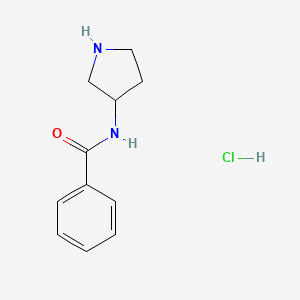

N-(pyrrolidin-3-yl)benzamide hydrochloride

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Drug Discovery

The benzamide scaffold is a recurring and vital feature in a multitude of pharmacologically active compounds. nih.govnih.gov Its prevalence in drug design is attributed to its chemical stability and its capacity to form key interactions, such as hydrogen bonds and π-π stacking, with biological targets. researchgate.net This versatility allows benzamide derivatives to modulate the function of a wide array of proteins, leading to a broad spectrum of therapeutic applications.

Benzamide-based compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govnih.gov For instance, the substitution pattern on the benzamide ring system can be fine-tuned to achieve desired potency and selectivity for specific biological targets. nih.gov A notable area of research involves the development of benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair, which has been identified as a promising target in cancer therapy. nih.gov The ability of the benzamide moiety to be readily functionalized allows chemists to systematically explore structure-activity relationships (SAR), optimizing lead compounds for improved efficacy and pharmacokinetic profiles. nih.gov

Table 1: Examples of Marketed Drugs Containing a Benzamide Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

|---|---|---|

| Metoclopramide | Antiemetic, Gastroprokinetic agent | Dopamine (B1211576) D2 receptor antagonist |

| Sulpiride | Antipsychotic | Selective dopamine D2 receptor antagonist |

| Remoxipride | Antipsychotic | Selective dopamine D2 receptor antagonist |

| Entinostat | Anticancer | Histone deacetylase (HDAC) inhibitor |

| Olaparib | Anticancer | PARP inhibitor |

The Pyrrolidine (B122466) Moiety as a Privileged Structure in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a vast number of natural products, alkaloids, and synthetic drugs with diverse biological activities. jocpr.comfrontiersin.org The significance of the pyrrolidine scaffold is enhanced by several key features. Its non-planar, puckered conformation and the sp³-hybridization of its carbon atoms provide a three-dimensional framework that can effectively explore pharmacological space, often leading to higher binding affinity and selectivity compared to flat, aromatic systems. nih.govresearchgate.net

The stereochemistry of the pyrrolidine ring is another crucial aspect, as the spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.govresearchgate.net The pyrrolidine nitrogen is also a key site for functionalization, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. researchgate.net This moiety is a core component of many drugs targeting the central nervous system, as well as antiviral and anticancer agents. frontiersin.org The amino acids proline and hydroxyproline (B1673980) are natural derivatives of pyrrolidine, further highlighting its fundamental role in biology.

Table 2: Examples of Marketed Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Class | Note on Pyrrolidine Ring |

|---|---|---|

| Procyclidine | Anticholinergic | Used to treat Parkinsonism |

| Bepridil | Calcium channel blocker | Used for angina |

| Piracetam | Nootropic | Part of the racetam family |

| Linagliptin | Antidiabetic | DPP-4 inhibitor |

| Varenicline | Smoking cessation aid | Partial agonist of nicotinic acetylcholine (B1216132) receptors |

Overview of N-(pyrrolidin-3-yl)benzamide Hydrochloride within Analogous Compound Classes

This compound belongs to a class of compounds that have been investigated for their potential to act on the central nervous system. Specifically, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as a series of noradrenaline reuptake inhibitors (NRIs). nih.gov The core structure allows for systematic modifications to explore structure-activity relationships.

Research has shown that substitutions on the benzamide phenyl ring are critical for potent NRI activity. nih.gov For instance, introducing substituents at the 2-position of the phenyl ring can lead to potent and selective NRIs. nih.gov The exploration of these analogs involves synthesizing a library of compounds with different functional groups on the benzamide portion and evaluating their inhibitory activity on the reuptake of neurotransmitters like noradrenaline, serotonin (B10506), and dopamine. This systematic approach allows for the identification of compounds with desired selectivity profiles. One such analog, designated as benzamide 11e in a study, was identified as a potent and selective NRI with good metabolic stability and the ability to penetrate the central nervous system. nih.gov This demonstrates that the N-(pyrrolidin-3-yl)benzamide scaffold is a viable template for developing new CNS-active agents.

Table 3: Structure-Activity Relationship of N-[(3S)-pyrrolidin-3-yl]benzamide Analogs as Noradrenaline Reuptake Inhibitors (NRI)

| Compound | Substitution on Benzamide Ring | NRI IC₅₀ (nM) | Selectivity (vs. SRI & DRI) |

|---|---|---|---|

| Parent Compound | Unsubstituted | >1000 | N/A |

| Analog 1 | 2-Chloro | 15 | Good |

| Analog 2 | 2-Methyl | 20 | Good |

| Analog 3 (11e) | 2-Chloro-4-fluoro | 5 | Excellent |

| Analog 4 | 4-Chloro | 300 | Poor |

Data derived from findings on analogous compound classes. IC₅₀ represents the half-maximal inhibitory concentration. SRI: Serotonin Reuptake Inhibitor; DRI: Dopamine Reuptake Inhibitor. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-pyrrolidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10;/h1-5,10,12H,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDALBRBPLAEAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-94-3 | |

| Record name | N-(pyrrolidin-3-yl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for N Pyrrolidin 3 Yl Benzamide Hydrochloride and Its Analogues

Stereocontrolled Synthesis of Pyrrolidine-3-yl Scaffolds

The pyrrolidine (B122466) ring is a fundamental component of many vital drugs, making its stereocontrolled synthesis a critical aspect of pharmaceutical development. mdpi.com A variety of methods have been developed to achieve high stereoselectivity in the formation of pyrrolidine-3-yl scaffolds.

One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govmdpi.com This approach allows for the simultaneous creation of up to four stereogenic centers with a high degree of control. acs.org For instance, the reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, an azomethine ylide precursor, and an appropriate alkene in the presence of an acid catalyst like trifluoroacetic acid (TFA) can yield highly functionalized pyrrolidines. nih.govmdpi.com The stereochemical outcome of these reactions can often be predicted and controlled, leading to specific diastereomers.

Catalytic hydrogenation of substituted pyrroles is another effective strategy for obtaining functionalized pyrrolidines with excellent diastereoselectivity. This method can generate up to four new stereocenters in a single step. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole (B145914) ring.

Biocatalytic approaches offer a green and efficient alternative for the stereoselective synthesis of pyrrolidine derivatives. For example, laccase enzymes have been used to catalyze the formation of highly functionalized pyrrolidine-2,3-diones with the creation of all-carbon quaternary stereocenters under mild conditions. researchgate.net

Furthermore, innovative one-pot, three-component protocols utilizing nanocatalysts have been developed for the stereoselective synthesis of complex pyrrolidine systems. google.com These methods often provide high yields and excellent diastereoselectivity, with the added benefit of catalyst recyclability. google.com The synthesis of chiral pyrrolidines can also be achieved starting from chiral precursors such as 2,3-O-iso-propylidene-D-erythronolactol. nih.gov

Chemical Derivatization of the Benzamide (B126) Moiety

The benzamide moiety of N-(pyrrolidin-3-yl)benzamide offers a versatile handle for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties. A wide array of benzamide derivatives can be synthesized by employing various substituted benzoic acids in the coupling reaction with the pyrrolidine component. nih.govnih.gov

The electronic and steric properties of the benzamide can be fine-tuned by introducing different substituents onto the phenyl ring. For example, the synthesis of N-substituted benzamide derivatives has been explored for various therapeutic applications, including as antitumor and antiprion agents. researchgate.netnih.gov These derivatizations can involve the introduction of groups such as nitro, amino, and various heterocyclic moieties to the benzamide scaffold. researchgate.net The synthesis of these analogues often starts from a substituted benzoic acid, which is then activated and coupled with the desired amine.

The following table illustrates some examples of derivatized benzamide structures and their synthetic precursors.

| Derivative Type | R Group on Benzamide | Precursor Example |

| Nitro-substituted | 4-Nitro | 4-Nitrobenzoic acid |

| Amino-substituted | 4-Amino | 4-Aminobenzoic acid |

| Heterocyclic-substituted | 4-(Piperidin-1-yl) | 4-(Piperidin-1-yl)benzoic acid |

Innovative Coupling Reactions for N-(pyrrolidin-3-yl)benzamide Formation

The formation of the amide bond between the pyrrolidin-3-amine and a benzoic acid derivative is a crucial step in the synthesis of N-(pyrrolidin-3-yl)benzamide. While the direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt, a variety of powerful coupling reagents have been developed to facilitate this transformation with high yields and minimal side reactions. fishersci.co.uk

Carbodiimide-based reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukacs.org These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond. fishersci.co.uk The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.com

Phosphonium and uronium/aminium salt-based coupling reagents represent another major class of efficient amide bond forming reagents. peptide.comthieme-connect.com Reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are known for their high reactivity and efficiency, often leading to rapid reactions and high yields. peptide.com HATU, for instance, is noted for its fast reaction times and ability to minimize epimerization during the coupling of chiral substrates. peptide.com

Other innovative methods include the use of acid chlorides . The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with the amine. acs.org Additionally, reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have proven effective for amide bond formation, particularly in large-scale synthesis. acs.org

The table below summarizes some common coupling reagents and their key features.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, forms O-acylisourea intermediate. fishersci.co.ukacs.org |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Fast reactions, low racemization. peptide.com |

| Other | Acid Chlorides, CDMT, T3P | High reactivity, suitable for large-scale synthesis. acs.org |

Synthesis of Chiral and Stereoisomeric N-(pyrrolidin-3-yl)benzamide Hydrochloride Derivatives

The synthesis of specific chiral and stereoisomeric forms of N-(pyrrolidin-3-yl)benzamide is often crucial for achieving the desired pharmacological activity. nih.govnih.gov The stereochemistry of the final compound is typically established during the synthesis of the chiral 3-aminopyrrolidine (B1265635) scaffold.

Asymmetric synthesis of the chiral pyrrolidine core can be achieved through various strategies. One common approach is to use a chiral starting material, such as (S)- or (R)-proline, which can be chemically transformed into the desired 3-aminopyrrolidine derivative. mdpi.com Alternatively, asymmetric catalytic methods, such as asymmetric hydrogenation or 1,3-dipolar cycloadditions using chiral catalysts, can be employed to introduce the desired stereochemistry. mdpi.com

Once the enantiomerically pure 3-aminopyrrolidine is obtained, it is coupled with the desired benzoic acid derivative using one of the coupling methods described in the previous section. The choice of coupling reagent and conditions is critical to avoid racemization of the chiral center.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the N-(pyrrolidin-3-yl)benzamide base with hydrochloric acid (HCl), often in a suitable solvent like ethanol (B145695) or ether. The hydrochloride salt generally exhibits improved solubility and stability compared to the free base.

Total Synthesis Approaches for Complex N-(pyrrolidin-3-yl)benzamide Derivatives

The N-(pyrrolidin-3-yl)benzamide scaffold is a key structural motif in a number of complex therapeutic agents. The total synthesis of these molecules often involves multi-step sequences that require careful planning and execution. mdpi.comsoton.ac.uk

An example of a complex molecule containing a related pyrrolidine core is Grazoprevir, an antiviral drug. mdpi.com Its synthesis highlights the strategic use of protecting groups and stereocontrolled reactions to build up the complex molecular architecture. The synthesis often begins with a commercially available chiral starting material, such as Boc-protected trans-4-hydroxy-L-proline, which is then elaborated through a series of transformations including esterification, oxidation, and coupling reactions. mdpi.com

The synthesis of complex drug candidates often involves the late-stage introduction of the benzamide moiety or other functional groups. This allows for the rapid generation of a library of analogues for biological evaluation. The development of robust and efficient synthetic routes is a critical aspect of drug discovery and development, enabling access to sufficient quantities of the target compounds for preclinical and clinical studies.

Structure Activity Relationship Sar and Structural Biology of N Pyrrolidin 3 Yl Benzamide Hydrochloride Analogues

Influence of Pyrrolidine (B122466) Ring Substitution on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for three-dimensional exploration of chemical space due to its non-planar, sp3-hybridized nature. nih.govresearchgate.net Substitutions on the pyrrolidinyl moiety of N-(pyrrolidin-3-yl)benzamide analogues can significantly modulate their biological activity.

Structure-activity relationship (SAR) studies have demonstrated that the nature, size, and position of substituents on the pyrrolidinyl ring are critical for pharmacological activity. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the pyrrolidinyl group were a key focus. nih.gov Similarly, for a class of potent histamine (B1213489) H3 receptor antagonists, a series of pyrrolidin-3-yl-N-methylbenzamides were synthesized and evaluated, highlighting the importance of the pyrrolidine core. nih.gov

The introduction of substituents can influence several factors:

Binding Affinity: Substituents can form additional interactions with the target receptor, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, thereby enhancing binding affinity.

Selectivity: Strategic placement of substituents can exploit differences in the binding pockets of related receptors, leading to improved selectivity for the desired target.

Physicochemical Properties: Substitutions can alter properties like lipophilicity and metabolic stability. For example, SAR analysis of pyrrolidine-2,5-dione derivatives showed that the substituent at the 3-position strongly affected anticonvulsant activity. nih.gov

In the context of dopamine (B1211576) D2 receptor antagonists, the length of the N-alkyl side chain on the pyrrolidine ring was found to alter the stereospecificity of the compounds' activities. nih.gov For certain PPARα/γ dual agonists, SAR studies revealed that a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

The following table summarizes the observed effects of pyrrolidine ring substitutions on the biological activity of selected N-(pyrrolidin-3-yl)benzamide analogues.

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity |

| Pyrrolidine-2,5-dione Derivatives | 3-position | 3-benzhydryl, 3-isopropyl | Favorable anticonvulsant protection in scPTZ test. nih.gov |

| Pyrrolidine-2,5-dione Derivatives | 3-position | 3-methyl | More active in the MES test. nih.gov |

| N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides | 1-position (N-alkyl) | Increasing chain length (e.g., ethyl to n-hexyl) | Altered stereospecificity for dopamine D2 receptor. nih.gov |

| Oxybenzyl pyrrolidine acids (PPARα/γ agonists) | 3- and 4-positions | Various | cis-configuration preferred over trans. nih.gov |

Benzamide (B126) Substituent Effects on Receptor Interactions and Potency

The benzamide portion of the N-(pyrrolidin-3-yl)benzamide scaffold plays a crucial role in receptor recognition and binding, and its substitution pattern is a key determinant of potency and selectivity. Modifications to the benzamide ring can directly influence interactions with the target protein and fine-tune the electronic and steric properties of the molecule.

Studies on derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides as noradrenaline reuptake inhibitors (NRIs) established that potent activity could be achieved by appropriate substitution at the 2-position of the phenyl ring. nih.gov This led to the development of both selective NRIs and dual serotonin-noradrenaline reuptake inhibitors (NSRIs). nih.gov Similarly, for a series of NAAA inhibitors, various aromatic replacements and substituents for the terminal phenyl group of the amide were examined, with results showing that small, lipophilic 3-phenyl substituents were preferable for optimal potency. nih.gov

The effects of benzamide substituents can be summarized as follows:

Direct Receptor Interactions: Substituents can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions with amino acid residues in the binding pocket. For instance, in a study of glucokinase activators, the amide group of the benzamide was found to be crucial for hydrogen bonding with an arginine residue (Arg63) in the enzyme's allosteric site. researchgate.net

Modulation of Potency: The electronic nature of the substituents (electron-donating or electron-withdrawing) can impact the charge distribution of the benzamide ring and the acidity of the amide proton, thereby affecting binding affinity. In one study, a 3-chloro substitution on the phenyl ring was 3.5-fold more effective than the unsubstituted analog, whereas a 4-chloro derivative resulted in a nearly 2.7-fold decrease in inhibitory potency. nih.gov

The table below illustrates the impact of different benzamide substitution patterns on the activity of various N-(pyrrolidin-3-yl)benzamide analogues.

| Target | Substitution Position | Substituent Type | Effect on Potency/Activity |

| Noradrenaline Transporter | 2-position (phenyl ring) | Various | Potent NRI activity achieved. nih.gov |

| NAAA Enzyme | 3-position (phenyl ring) | Small, lipophilic (e.g., -Cl, -Me) | Preferable for optimal potency. nih.gov |

| NAAA Enzyme | 4-position (phenyl ring) | -Cl | 2.7-fold decrease in potency compared to unsubstituted. nih.gov |

| Dopamine D4 Receptor | meta (5-) and para (4-) positions | Polar substituents | Critical role in observed SAR, indirectly mediating interactions. nih.gov |

Stereochemical Determinants of Potency and Selectivity for N-(pyrrolidin-3-yl)benzamide Scaffolds

Stereochemistry is a critical factor governing the pharmacological activity of N-(pyrrolidin-3-yl)benzamide scaffolds, as biological macromolecules like receptors and enzymes are chiral environments. The spatial arrangement of substituents around the chiral centers of the pyrrolidine ring dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding site.

Enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and even pharmacological action. For N-(pyrrolidin-3-yl)benzamide derivatives, the chirality at the 3-position of the pyrrolidine ring is often a key determinant of activity. For example, a series of N-[(3S)-pyrrolidin-3-yl]benzamides were specifically investigated as noradrenaline reuptake inhibitors, indicating the importance of the (S)-configuration for this particular target. nih.gov

In another study focusing on dopamine D2 receptor antagonists, the stereospecificity of activity was found to change from the (S)- to the (R)-configuration as the N-alkyl side chain on the pyrrolidine ring was elongated. nih.gov Specifically, for N-ethyl substituted compounds, the (S)-enantiomers were more potent, whereas for N-n-hexyl substituted analogues, the (R)-enantiomers demonstrated higher potency. nih.gov This highlights a complex interplay between stereochemistry and other structural features.

The importance of stereochemistry is further exemplified in a study of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide isomers. nih.gov Four optical isomers were prepared and tested for their affinity for 5-HT4 receptors. The (2S,4S) isomer, TKS159, was found to be the most potent, suggesting that a specific spatial arrangement of the hydroxymethyl and benzamide groups on the pyrrolidine ring is required for optimal receptor binding. nih.gov

The following table presents data on the stereochemical preferences for different biological targets.

| Compound Series | Target | More Potent Enantiomer/Diastereomer | Key Finding |

| N-[(3S)-pyrrolidin-3-yl]benzamides | Noradrenaline Transporter | (S)-configuration | The (S)-enantiomer was the focus for developing selective NRIs. nih.gov |

| N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | (S)-configuration | The (S)-enantiomer was more potent than the (R)-enantiomer. nih.gov |

| N-[(1-n-hexyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | (R)-configuration | The (R)-enantiomer was more potent, showing a reversal of stereopreference with increased alkyl chain length. nih.gov |

| 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide | 5-HT4 Receptor | (2S,4S)-configuration | The (2S,4S) isomer (TKS159) showed the highest activity among four optical isomers. nih.gov |

Conformational Analysis and Pharmacophore Mapping of N-(pyrrolidin-3-yl)benzamide Hydrochloride Derivatives

The biological activity of N-(pyrrolidin-3-yl)benzamide derivatives is intrinsically linked to their three-dimensional structure and the specific conformation they adopt when interacting with a biological target. Conformational analysis and pharmacophore mapping are essential computational tools used to understand these relationships.

Conformational Analysis investigates the energetically accessible shapes (conformers) of a molecule. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The specific pucker of the ring and the relative orientation of the benzamide group are critical for proper alignment within the receptor binding site. Theoretical conformational analysis of 3-pyrrolidyl-o-methoxybenzamides has shown that while folded conformers have the lowest energy, extended conformers are only slightly less stable, suggesting that both may be relevant for pharmacological activity. nih.gov The incorporation of an amino group into the pyrrolidine ring has been shown to affect its conformational properties, with intramolecular hydrogen bonds influencing the stability of certain conformers. nih.gov

Pharmacophore Mapping identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model serves as a 3D template for designing new molecules with similar activity. For a series of benzamide derivatives acting as glucokinase activators, a pharmacophore model was developed that identified key features including a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. nih.gov Docking studies can be used to confirm ligand-based pharmacophore models. nih.gov In the development of FtsZ inhibitors, a five-featured pharmacophore model was generated for three-substituted benzamide derivatives, consisting of one hydrogen bond acceptor, one donor, one hydrophobic group, and two aromatic rings. nih.gov

These computational approaches provide valuable insights into how N-(pyrrolidin-3-yl)benzamide derivatives interact with their targets at a molecular level, guiding the design of new analogues with enhanced affinity and specificity. mdpi.com

Computational Approaches to SAR Elucidation, including 3D-QSAR Modeling

Computational chemistry provides powerful tools to elucidate the structure-activity relationships of N-(pyrrolidin-3-yl)benzamide analogues, with Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling being a particularly prominent technique.

3D-QSAR studies aim to correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. semanticscholar.org These models provide a quantitative understanding of how changes in molecular structure affect potency. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

For a series of benzamide analogues acting as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed based on a pharmacophore hypothesis. nih.gov This model yielded a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating its predictive power. nih.gov The contour maps generated from such models can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. rsc.org

In another study on pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models were developed for 87 compounds. nih.gov The results from these models indicated that hydrogen bonding and electrostatic factors were major contributors to the inhibitory activity, a finding that was consistent with molecular docking results. nih.gov

Molecular Docking is another critical computational tool used alongside 3D-QSAR. It predicts the preferred orientation of a ligand when bound to a receptor, helping to understand key interactions at the atomic level. mdpi.comresearchgate.net Docking studies on benzamide derivatives have revealed crucial hydrogen bond interactions and hydrophobic interactions with specific amino acid residues in the active sites of their target proteins. researchgate.netnih.gov

Together, 3D-QSAR and molecular docking provide a comprehensive in-silico framework for:

Understanding the structural requirements for biological activity.

Predicting the potency of novel, unsynthesized compounds.

Guiding the rational design and optimization of lead compounds.

The predictive power of these models is often validated by their ability to accurately estimate the activity of a test set of molecules not used in the model's creation. nih.govrsc.org

Molecular Mechanisms of Action and Target Engagement for N Pyrrolidin 3 Yl Benzamide Hydrochloride

Characterization of Monoamine Transporter Modulation

The N-(pyrrolidin-3-yl)benzamide scaffold has been extensively investigated for its ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. Derivatives of this compound have been identified as potent noradrenaline reuptake inhibitors (NRIs) and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov The structure-activity relationship (SAR) studies indicate that substitutions on the benzamide (B126) phenyl ring are key to modulating the potency and selectivity for these transporters.

While specific quantitative binding and inhibition data for the parent compound, N-(pyrrolidin-3-yl)benzamide hydrochloride, are not detailed in the available scientific literature, the activity of closely related, strategically substituted analogues provides significant insight into the scaffold's inherent potential.

Specificity and Potency of Serotonin (B10506) Reuptake Inhibition (SRI)

The N-(pyrrolidin-3-yl)benzamide core structure is a key component of compounds designed to inhibit the serotonin transporter (SERT). Appropriate substitutions on this scaffold can lead to potent SRI activity. For instance, SAR studies have led to the development of dual-acting inhibitors where affinity for SERT is pronounced. One such derivative, 2-((S)-3-(2-cyano-5-fluorobenzamido)pyrrolidin-1-yl)-N,N-dimethyl-2-phenylacetamide, demonstrated significant potency for serotonin reuptake inhibition, highlighting the scaffold's capacity for strong engagement with SERT.

Specificity and Potency of Noradrenaline Reuptake Inhibition (NRI)

Research has successfully generated derivatives of N-[(3S)-pyrrolidin-3-yl]benzamide that act as highly potent and selective inhibitors of the noradrenaline transporter (NET). nih.gov Structure-activity relationship studies established that potent NRI activity could be achieved through specific substitutions, particularly at the 2-position of the phenyl ring. nih.gov This led to the identification of selective NRIs as well as dual-acting SNRIs. For example, the derivative N-((3S)-pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (Benzamide 11e) was identified as a potent and selective NRI. nih.gov

Selectivity over Dopamine (B1211576) Reuptake Inhibition (DRI)

A consistent finding across studies of N-(pyrrolidin-3-yl)benzamide derivatives is their high degree of selectivity for serotonin and noradrenaline transporters over the dopamine transporter (DAT). Both selective NRI and dual SNRI derivatives based on this scaffold have demonstrated significantly lower potency for dopamine reuptake inhibition. nih.gov This selectivity is a critical feature, as it distinguishes their pharmacological profile from that of triple reuptake inhibitors.

| Compound | Target | Potency (IC50 or Ki, nM) | Selectivity (vs. DAT) |

|---|---|---|---|

| Benzamide 11e (NRI Derivative) | NET | Data Not Specified | High |

| Benzamide 11e (NRI Derivative) | SERT | Data Not Specified | High |

| Benzamide 11e (NRI Derivative) | DAT | Data Not Specified | - |

| PF-184298 (SNRI Derivative) | NET | Data Not Specified | High |

| PF-184298 (SNRI Derivative) | SERT | Data Not Specified | High |

| PF-184298 (SNRI Derivative) | DAT | Data Not Specified | - |

Mechanistic Insights into Transporter Binding and Inhibition Kinetics

Detailed studies on the specific binding kinetics, such as the association and dissociation rates (k_on and k_off), for this compound at the monoamine transporters are not available in the public domain. The existing research has primarily focused on structure-activity relationships and the resulting potency and selectivity of various derivatives, rather than their kinetic binding profiles.

Interaction with Poly(ADP-ribose) Polymerase (PARP) Enzymes

Based on a thorough review of the scientific literature, there is no direct evidence to suggest that this compound interacts with or modulates the activity of Poly(ADP-ribose) Polymerase (PARP) enzymes. While some complex chemical structures that include a pyrrolidine (B122466) moiety have been investigated as PARP inhibitors, these are structurally distinct from N-(pyrrolidin-3-yl)benzamide. nih.govresearchgate.net Therefore, an association between this specific compound and PARP inhibition cannot be substantiated.

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

There is no information available in the scientific literature to indicate that this compound functions as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt). Research into RORC2 inverse agonists has explored other classes of benzamides, but a direct link to N-(pyrrolidin-3-yl)benzamide has not been established.

Lack of Specific Binding Profile Data for this compound

While the core structure of N-(pyrrolidin-3-yl)benzamide is a scaffold used in the development of various pharmacologically active agents, detailed research findings, including receptor binding affinities and enzyme inhibition constants for the specific hydrochloride salt, are not present in the reviewed literature.

Research has been conducted on derivatives of this molecule, which have shown affinity for a range of targets. These include:

Noradrenaline Reuptake Inhibitors: Certain N-[(3S)-pyrrolidin-3-yl]benzamide derivatives have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs). nih.gov Structure-activity relationship studies on these derivatives have shown that substitutions on the phenyl ring can lead to potent NRI activity with good selectivity over serotonin and dopamine transporters. nih.gov

Dual Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Further modifications of the N-[(3S)-pyrrolidin-3-yl]benzamide structure have resulted in compounds with dual inhibitory activity against both serotonin and noradrenaline transporters. uni.lu

Histamine (B1213489) H3 Receptor Antagonists: A series of pyrrolidin-3-yl-N-methylbenzamides, which are structurally related, were synthesized and evaluated as histamine H3 receptor antagonists, with some compounds showing potent binding affinity. nih.gov

Dopamine D4 Antagonists: N-(1-benzylpyrrolidin-3-yl)arylbenzamides, another class of derivatives, have been identified as potent and selective antagonists for the human dopamine D4 receptor. chemspider.com

It is critical to note that these findings pertain to structurally distinct derivatives and not to this compound itself. The addition of various functional groups and stereochemical considerations in these derivatives are the primary drivers of their specific receptor and enzyme interactions. Extrapolating these findings to the parent compound, this compound, would be scientifically inaccurate, as minor changes in molecular structure can lead to significant differences in pharmacological activity.

Due to the absence of specific research data for this compound, the generation of detailed data tables and an in-depth discussion of its molecular mechanisms and target engagement, as requested, is not possible at this time. Further experimental investigation is required to characterize the binding profile of this specific chemical entity.

Preclinical Pharmacological Profiling of N Pyrrolidin 3 Yl Benzamide Hydrochloride Analogues

In Vitro Functional Assays for Target Activity and Potency

A series of N-[(3S)-pyrrolidin-3-yl]benzamides has been identified as potent inhibitors of monoamine transporters. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzamide (B126) ring significantly influence both the potency and selectivity of these compounds for the noradrenaline transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).

One notable analogue, PF-184,298, has been characterized as a potent dual serotonin and noradrenaline reuptake inhibitor (SNRI). nih.gov In vitro functional assays determined the inhibitory concentrations (IC50) of PF-184,298 for SERT and NET to be 6 nM and 21 nM, respectively, showcasing its high potency. nih.gov This compound exhibited good selectivity over the dopamine transporter (DAT). nih.gov

Another key analogue, benzamide 11e, was identified as a potent and selective noradrenaline reuptake inhibitor (NRI). nih.gov SAR studies indicated that substitution at the 2-position of the phenyl ring was crucial for achieving high NRI activity. nih.gov This compound demonstrated good selectivity over SERT and DAT. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| PF-184,298 | Serotonin Transporter (SERT) | 6 |

| PF-184,298 | Noradrenaline Transporter (NET) | 21 |

| Benzamide 11e | Noradrenaline Transporter (NET) | Potent |

In Vitro Metabolic Stability and Drugability Assessment

The drug-like properties of N-(pyrrolidin-3-yl)benzamide analogues have been assessed through various in vitro assays to determine their metabolic stability and potential for drug-drug interactions.

The inhibitory potential of N-(pyrrolidin-3-yl)benzamide analogues against major cytochrome P450 (CYP) enzymes has been evaluated to predict their propensity for metabolic drug-drug interactions. Generally, the series has been found to exhibit weak CYP inhibition. nih.govnih.gov

| Compound | CYP Isozyme | IC50 (µM) |

|---|---|---|

| PF-184,298 | CYP2D6 | > 30 |

| Benzamide 11e | Weak overall inhibition |

In Vivo Preclinical Models for Pathway Modulation and Target Engagement (Non-Human)

The in vivo activity of N-(pyrrolidin-3-yl)benzamide analogues has been confirmed in non-human preclinical models, demonstrating their ability to engage their targets and modulate relevant biological pathways.

In vivo microdialysis in rodents is a key technique used to measure the effect of compounds on extracellular neurotransmitter levels in specific brain regions. For the N-(pyrrolidin-3-yl)benzamide series, these studies have provided direct evidence of target engagement in the CNS.

In a study involving the selective NRI, benzamide 11e, rat microdialysis experiments showed a significant and dose-dependent increase in extracellular noradrenaline levels. nih.gov At the highest dose tested, this compound increased noradrenaline levels by up to 350%, confirming its potent in vivo activity and ability to penetrate the CNS. nih.gov

The therapeutic potential of N-(pyrrolidin-3-yl)benzamide analogues has been investigated in relevant animal models of disease. For the SNRI analogue PF-184,298, its efficacy was evaluated in a preclinical model of stress urinary incontinence. nih.gov

In this model, PF-184,298 was shown to significantly increase urethral tone at free plasma concentrations that were consistent with its in vitro pharmacological potency. nih.gov This finding suggests that by inhibiting the reuptake of serotonin and noradrenaline, this compound can modulate the neural pathways controlling the lower urinary tract, leading to a potential therapeutic effect.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are crucial for establishing the therapeutic potential of novel compounds by demonstrating that they can engage with their intended molecular target in a living organism. For analogues of N-(pyrrolidin-3-yl)benzamide hydrochloride, various in vivo studies have been conducted to confirm target engagement in the central nervous system (CNS) for different receptor systems. These studies provide evidence of brain penetration and specific binding to the target receptors, which are essential prerequisites for pharmacological activity.

Dopamine D2 Receptor Occupancy

A key area of investigation for N-(pyrrolidin-3-yl)benzamide analogues has been their interaction with dopamine receptors. One particular iodinated analogue, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), was synthesized and evaluated as a potential radiopharmaceutical for imaging dopamine D2 receptors. nih.gov

Biodistribution studies in mice demonstrated high and specific uptake of [¹²⁵I]IYM in the striatum, a brain region with a high density of D2 receptors. nih.gov The striatal-to-cerebellar uptake ratio, a measure of specific binding, was found to be 14 at 120 minutes after injection, indicating significant and selective binding to D2 receptors in the striatum. nih.gov Furthermore, the uptake of [¹²⁵I]IYM in the striatum was shown to be saturable and could be displaced by other dopaminergic compounds, confirming the specificity of the binding. nih.gov

Ex vivo autoradiographic studies in rats further corroborated these findings, showing high uptake and retention of the radioligand in the striatum. nih.gov This uptake was completely blocked by the administration of YM-09151-2, another potent D2 antagonist, providing strong evidence for specific in vivo binding to dopamine D2 receptors. nih.gov

Table 1: In Vivo Dopamine D2 Receptor Occupancy of IYM

| Compound | Animal Model | Key Findings | Reference |

| [¹²⁵I]IYM | Mice | High and specific striatal uptake; Striatal/cerebellar uptake ratio of 14 at 120 min. | nih.gov |

| [¹²⁵I]IYM | Rats | High uptake and retention in the striatum confirmed by ex vivo autoradiography; Uptake completely blocked by YM-09151-2. | nih.gov |

Histamine (B1213489) H3 Receptor Occupancy

Analogues of N-(pyrrolidin-3-yl)benzamide have also been developed as potent antagonists for the histamine H3 receptor. While specific receptor occupancy percentages are not detailed, the in vivo profile of certain compounds from a series of pyrrolidin-3-yl-N-methylbenzamides was assessed. One particular compound, designated as compound 32, was noted for its favorable in vivo profile, which included an evaluation of its effects in the brain. nih.gov This suggests successful penetration of the blood-brain barrier and engagement with the central H3 receptors.

Noradrenaline Reuptake Inhibition In Vivo

Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been investigated as selective noradrenaline reuptake inhibitors (NRIs). In vivo microdialysis experiments in rats were conducted to assess the ability of these compounds to penetrate the CNS and exert their pharmacological effect. nih.gov

The benzamide analogue known as 11e was shown to significantly increase noradrenaline levels in the brain by up to 350%. nih.gov This substantial increase in extracellular noradrenaline is a direct consequence of the inhibition of the noradrenaline transporter, providing strong evidence of in vivo target engagement. nih.gov The study highlighted that this compound achieved good CNS penetration, a critical factor for its observed in vivo activity. nih.gov

Table 2: In Vivo Target Engagement of Noradrenaline Reuptake Inhibitor 11e

| Compound | Animal Model | Key Findings | Reference |

| 11e | Rats | Increased noradrenaline levels by up to 350% in microdialysis experiments, confirming good CNS penetration. | nih.gov |

Dopamine D4 and Serotonin 5-HT2A Receptor Binding

Further structure-activity relationship studies have led to the development of N-(1-benzylpyrrolidin-3-yl)arylbenzamides and N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides as potent ligands for human dopamine D4 and serotonin 5-HT2A receptors. nih.govebi.ac.uk While these studies primarily focused on in vitro binding affinities and selectivity, the identification of potent and selective ligands from these series is a prerequisite for future in vivo receptor occupancy studies. nih.govebi.ac.uk One of the N-(1-benzylpyrrolidin-3-yl)arylbenzamides was confirmed to be an antagonist in a functional cAMP assay. nih.gov

Computational Chemistry and Rational Design of N Pyrrolidin 3 Yl Benzamide Hydrochloride Analogues

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For N-(pyrrolidin-3-yl)benzamide analogues, the primary biological target is the norepinephrine (B1679862) transporter (NET). nih.govnih.gov Understanding the binding mode of these inhibitors within the NET is crucial for designing more effective drugs.

Although a crystal structure of the human norepinephrine transporter (hNET) in complex with an inhibitor is not yet available, homology models based on the structures of related transporters, such as the dopamine (B1211576) transporter (DAT) and the bacterial leucine (B10760876) transporter (LeuT), have been employed for docking studies. nih.govnih.gov These studies have revealed a common binding pocket for monoamine reuptake inhibitors located within the transmembrane domains (TMs) of the transporter. nih.govacs.org

A plausible binding mode for N-(pyrrolidin-3-yl)benzamide within the hNET involves several key interactions:

Ionic Interaction: The protonated amine of the pyrrolidine (B122466) ring is predicted to form a crucial ionic bond with a conserved aspartate residue in TM1 (e.g., Asp75 in hNET). acs.org This interaction is a common feature for many monoamine transporter inhibitors and is considered a primary anchor point.

Hydrogen Bonding: The amide linkage of the benzamide (B126) moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These groups are likely to form hydrogen bonds with polar residues within the binding site, such as those on TM8. nih.gov

Aromatic and Hydrophobic Interactions: The benzamide phenyl ring is expected to engage in hydrophobic and aromatic stacking interactions with non-polar residues in the binding pocket, particularly those from TM3 and TM6 (e.g., Phe317). nih.gov The specific nature and extent of these interactions can be modulated by substitutions on the phenyl ring, influencing the compound's potency and selectivity.

The following table summarizes the key predicted interactions between N-(pyrrolidin-3-yl)benzamide and the norepinephrine transporter.

| Functional Group | Predicted Interacting Residues in NET | Type of Interaction |

| Pyrrolidine Amine | Aspartate (TM1) | Ionic Interaction |

| Amide Linkage | Polar residues (e.g., on TM8) | Hydrogen Bonding |

| Benzamide Phenyl Ring | Phenylalanine, Leucine, Valine (TM3, TM6) | Aromatic/Hydrophobic |

This table is a representation of predicted interactions based on studies of similar monoamine reuptake inhibitors.

In Silico Screening and Virtual Ligand Design for Enhanced Potency

In silico screening and virtual ligand design are powerful tools for identifying and optimizing lead compounds. These methods leverage the understanding of the ligand-target interactions derived from molecular docking to explore vast chemical spaces and prioritize candidates for synthesis and testing.

For N-(pyrrolidin-3-yl)benzamide analogues, structure-activity relationship (SAR) studies have provided valuable insights for rational design. nih.govnih.gov For instance, it has been established that substitution at the 2-position of the benzamide phenyl ring can significantly impact potency and selectivity. nih.gov

The process of virtual ligand design for this class of compounds typically involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying the core N-(pyrrolidin-3-yl)benzamide scaffold and computationally exploring variations. This can involve replacing the phenyl ring with other aromatic or heteroaromatic systems or modifying the pyrrolidine ring.

Substituent Scanning: Systematically adding different functional groups to various positions on the scaffold and evaluating their predicted binding affinity through docking simulations. This allows for the exploration of how different electronic and steric properties of the substituents affect the interaction with the target.

Fragment-Based Design: Deconstructing the lead compound into its constituent fragments (e.g., the pyrrolidine ring and the substituted benzamide) and then computationally linking them in novel ways or with different linkers to generate new chemical entities.

These in silico approaches have been instrumental in designing analogues with enhanced potency for NET, as well as in developing dual serotonin-norepinephrine reuptake inhibitors (SNRIs) by fine-tuning the interactions with both transporters. nih.gov

Predictive Modeling for Biological Activity and Drugability Profiles

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, plays a vital role in forecasting the biological activity and drug-like properties of novel compounds. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govtandfonline.com

For N-(pyrrolidin-3-yl)benzamide analogues, QSAR studies can be developed to predict their inhibitory potency against NET. These models are typically built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties). A statistically validated QSAR model can then be used to predict the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis. nih.gov

In addition to predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox), collectively known as a compound's "drugability" profile. Various online tools and software can predict these properties based on the molecular structure.

Below is a table of predicted molecular and drug-like properties for the parent compound, N-((3S)-pyrrolidin-3-yl)benzamide.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 190.24 g/mol | Within the typical range for oral drugs |

| XLogP3 | 1.1 | Indicates good lipophilicity for cell membrane permeability |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule of Five |

| Rotatable Bonds | 2 | Suggests good conformational flexibility |

| Topological Polar Surface Area | 41.1 Ų | Suggests good oral bioavailability |

Data sourced from PubChem CID 53789529. These are computationally predicted values. acs.org

These predictive models are crucial for identifying potential liabilities early in the drug discovery process, such as poor oral bioavailability or potential for off-target toxicity, allowing for the design of analogues with more favorable pharmacokinetic and safety profiles.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govacs.org Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction.

For N-(pyrrolidin-3-yl)benzamide and its analogues, MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked complex, researchers can evaluate whether the predicted binding mode is stable over time. Unstable interactions may suggest an incorrect docking pose.

Explore Conformational Flexibility: MD simulations can reveal the different conformations that the ligand can adopt within the binding site. This is particularly important for flexible molecules like N-(pyrrolidin-3-yl)benzamide, where the pyrrolidine ring and the bond between the amide and the phenyl ring can rotate.

Characterize Water-Mediated Interactions: The binding site of a protein is often solvated, and water molecules can play a critical role in mediating interactions between the ligand and the protein. MD simulations can explicitly model these water molecules and their contributions to the binding affinity.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to its target with high accuracy. These calculations can provide a more rigorous prediction of a compound's potency than docking scores alone.

By providing a more detailed and dynamic understanding of the ligand-receptor interactions, molecular dynamics simulations serve as a valuable tool in the rational design of N-(pyrrolidin-3-yl)benzamide analogues with improved affinity and selectivity for the norepinephrine transporter. nih.govrsc.org

Emerging Research Avenues and Future Directions for N Pyrrolidin 3 Yl Benzamide Hydrochloride Chemistry

Exploration of Novel Therapeutic Target Classes for Pyrrolidinylbenzamides

The inherent versatility of the pyrrolidinylbenzamide scaffold allows for its exploration against a wide array of biological targets, moving beyond its established roles. While derivatives have been investigated as serotonin (B10506) and noradrenaline reuptake inhibitors, new research is paving the way for their application in other disease areas.

Oncology: The pyrrolidine (B122466) scaffold is a common feature in many anticancer agents. nih.govnih.gov Researchers are exploring the potential of pyrrolidinylbenzamide derivatives as inhibitors of key cancer-related enzymes and pathways. For instance, some pyrrolidine-containing compounds have been designed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis. nih.govfrontiersin.org The development of N-(pyrrolidin-3-yl)benzamide hydrochloride analogs could focus on targeting tumor-specific proteins or the tumor microenvironment.

Neurodegenerative and Inflammatory Diseases: The anti-inflammatory properties of certain pyrrolidine derivatives are well-documented. nih.govfrontiersin.org This opens up avenues for developing this compound-based compounds for neuroinflammatory conditions and other inflammatory disorders. For example, some N-substituted pyrrolidine-2,5-dione derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

Enzyme Inhibition: The structural features of the pyrrolidinylbenzamide core make it an attractive candidate for the design of specific enzyme inhibitors. Polyhydroxylated pyrrolidines have been investigated as inhibitors of glycosidase and aldose reductase, enzymes relevant to diabetes. nih.govnih.govfrontiersin.org This suggests that modifications to the this compound structure could yield potent and selective inhibitors for a variety of enzyme classes.

Infectious Diseases: The pyrrolidine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral activities. nih.govfrontiersin.org Future research could focus on optimizing this compound to target specific microbial enzymes or pathways, potentially leading to the development of new anti-infective agents.

| Potential Therapeutic Target Class | Examples of Related Pyrrolidine Derivatives | Potential Application for Pyrrolidinylbenzamides |

| Oncology | CXCR4 antagonists, DHFR inhibitors nih.govnih.govfrontiersin.org | Development of targeted anticancer agents |

| Neuroinflammation | COX-2 inhibitors nih.gov | Treatment of neurodegenerative and inflammatory diseases |

| Enzyme Inhibition | Glycosidase and aldose reductase inhibitors nih.govnih.govfrontiersin.org | Design of selective enzyme inhibitors for various diseases |

| Infectious Diseases | Antibacterial and antifungal agents nih.govfrontiersin.org | Development of novel anti-infective therapies |

Development of Advanced and Sustainable Synthetic Methodologies

The efficient and stereoselective synthesis of the chiral pyrrolidine core is crucial for the exploration of this compound and its analogs. Modern synthetic chemistry offers a range of advanced and sustainable methods to achieve this.

Asymmetric Synthesis: Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric synthetic routes is paramount. mdpi.com Proline and its derivatives are common chiral starting materials for the synthesis of substituted pyrrolidines. rsc.orgmdpi.com Catalytic asymmetric methods, such as those employing chiral iridium or rhodium complexes, are being developed to produce enantioenriched pyrrolidines with high efficiency. organic-chemistry.orgacs.org These methods can be applied to the synthesis of optically pure (R)- or (S)-N-(pyrrolidin-3-yl)benzamide hydrochloride, allowing for a detailed investigation of their stereospecific biological activities. The stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines has been achieved through highly diastereo- and enantioselective [3 + 2] cycloadditions, showcasing the power of modern catalytic systems. acs.org

Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic processes. mdpi.comrsc.org This includes the use of greener solvents, such as N-octyl pyrrolidone, which has been identified as a sustainable alternative to traditional solvents in solid-phase peptide synthesis. rsc.org For pyrrolidine synthesis, methods that minimize waste and energy consumption are being explored. This can involve catalyst-free reactions, such as the direct synthesis of pyrrolidone derivatives from biosourced levulinic acid, or the use of highly efficient catalytic systems that can operate under mild conditions. organic-chemistry.orgrsc.org The use of pyrrolidine as a base for Fmoc-removal in green solid-phase peptide synthesis further highlights the move towards more sustainable chemical processes. acs.org

Catalytic Methods: Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. organic-chemistry.org Iridium-catalyzed reductive azomethine ylide generation and copper-catalyzed intramolecular C-H amination are examples of powerful methods for constructing the pyrrolidine ring. organic-chemistry.orgacs.org These catalytic approaches offer high levels of control over regioselectivity and stereoselectivity, which is essential for creating diverse libraries of N-(pyrrolidin-3-yl)benzamide derivatives for biological screening.

| Synthetic Methodology | Key Features | Relevance to this compound |

| Asymmetric Synthesis | Enantioselective production of chiral compounds. mdpi.comacs.org | Allows for the synthesis of specific stereoisomers to study structure-activity relationships. |

| Sustainable Chemistry | Use of green solvents, reduced waste and energy. rsc.orgrsc.org | Development of environmentally friendly manufacturing processes. |

| Catalytic Methods | High efficiency, selectivity, and functional group tolerance. organic-chemistry.orgacs.org | Enables the creation of diverse analog libraries for drug discovery. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline, offering powerful tools for the design and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov By analyzing a dataset of known pyrrolidinylbenzamide derivatives and their activities, ML algorithms can build predictive QSAR models. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. QSAR studies on pyrrolidine derivatives have highlighted the importance of polar properties and aromatic rings for their inhibitory activity against enzymes like α-mannosidase. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By learning the underlying patterns in large chemical datasets, these models can propose novel pyrrolidine-based scaffolds that are optimized for a specific therapeutic target. This innovative approach has the potential to uncover previously unexplored areas of chemical space.

| AI/ML Application | Description | Impact on Pyrrolidinylbenzamide Research |

| Virtual Screening | High-throughput computational screening of compound libraries. nih.gov | Rapid identification of promising lead compounds. |

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.govnih.gov | Guiding the rational design of more potent analogs. |

| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new and innovative pyrrolidine-based drug candidates. |

Expanding the Scope of Pyrrolidine-Based Scaffolds in Diverse Biological Applications

The inherent versatility of the pyrrolidine scaffold continues to drive its exploration in a wide range of biological applications beyond traditional small-molecule drugs. nih.govnih.gov

Targeted Drug Delivery: The pyrrolidine moiety can be incorporated into larger molecular constructs for targeted drug delivery. mdpi.com For example, pyrrolidine-based ligands can be used to target specific cell surface receptors, allowing for the selective delivery of a therapeutic payload to diseased cells while minimizing off-target effects.

Combinatorial Chemistry and Library Synthesis: The development of robust synthetic methods for the pyrrolidine ring has facilitated the creation of large and diverse combinatorial libraries. nih.govacs.org These libraries are invaluable resources for high-throughput screening campaigns aimed at identifying novel hits for a variety of biological targets. DNA-compatible synthesis strategies are also being developed for the creation of pyrrolidine-fused scaffolds for DNA-encoded libraries. acs.org

Biologically Active Probes: Pyrrolidine-based compounds can be functionalized with reporter groups (e.g., fluorescent tags) to create chemical probes for studying biological processes. These probes can be used to visualize the localization and dynamics of specific proteins or to monitor enzyme activity in living cells.

The future of this compound chemistry is bright, with numerous avenues for exploration. By leveraging novel therapeutic targets, advanced synthetic methods, and the power of artificial intelligence, researchers can unlock the full potential of this versatile scaffold and develop new and effective treatments for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for N-(pyrrolidin-3-yl)benzamide hydrochloride?

The synthesis typically involves three key steps:

- Alkylation : Reacting 4-chloroaniline with N-Boc-3-pyrrolidinone to form the pyrrolidine-amine intermediate.

- Benzoylation : Introducing the benzamide moiety via reaction with 2,4-dichlorobenzoyl chloride.

- Boc Deprotection : Removing the Boc group using HCl to yield the final hydrochloride salt. Purification is achieved via HPLC, and structural validation employs ¹H NMR (300 MHz, d6-DMSO) and ESI MS (e.g., m/z 369.5 [M+H]⁺) .

Q. How is the compound characterized to confirm purity and structure?

- Nuclear Magnetic Resonance (NMR) : Key peaks include δ 9.35 (s, 1H) and δ 9.16 (s, 1H) for amine protons, and aromatic protons at δ 7.55–7.30 (m, 7H) .

- Mass Spectrometry (MS) : ESI MS confirms the molecular ion at m/z 369.5 (M+H)⁺.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% typical) .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays. Stability tests under varying pH (e.g., 2–9) and temperatures (4°C–25°C) are recommended, with inert atmosphere storage to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction Conditions : Optimize benzoylation temperature (40–60°C) and time (12–24 hrs) to balance yield (53% in initial reports) and side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.

- Purification : Explore gradient HPLC protocols or recrystallization from ethanol/water mixtures to improve recovery .

Q. How to resolve contradictions in biological activity data across studies?

- Purity Verification : Reanalyze batches via HPLC to rule out impurities (e.g., unreacted benzoyl chloride).

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Structural Analog Comparison : Benchmark against derivatives (e.g., compounds 12–17 in ) to identify substituent effects on activity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Benzamide Modifications : Replace 2,4-dichlorobenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects.

- Pyrrolidine Substitutions : Introduce methyl or fluorinated groups at the pyrrolidine 3-position to assess steric and pharmacokinetic impacts.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like Trypanosoma brucei enzymes .

Q. How to address discrepancies in spectral data during characterization?

- Dynamic NMR Experiments : Resolve rotational isomers (e.g., amide bond rotamers) by heating samples to 50°C in DMSO-d₆.

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) to identify decomposition products via LC-MS.

- Stereochemical Confirmation : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or MestReNova) .

Q. What methodologies are recommended for pharmacokinetic profiling?

- LogP Determination : Use shake-flask (octanol/water) or HPLC-derived methods to measure hydrophobicity.

- Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.